N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Pharmacokinetics
The ADMET calculation showed a favourable pharmacokinetic profile of synthesized compounds related to "N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide" . .
Result of action
The compound “this compound” and its related compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . Some compounds exhibited promising activity against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide: Another benzothiazole derivative with similar biological activities.
1,3-benzothiazol-2(3H)-ones: Compounds with a carbamate function at the C-6 atom, known for their antimicrobial and antifungal activities.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is unique due to its specific combination of the benzothiazole moiety and the ethanesulfonyl group. This combination enhances its biological activity and makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBXBICLAGUPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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